(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
Description
Chronological Evolution of Indenoquinoline Research
The study of indenoquinoline frameworks emerged from broader investigations into quinoline-based medicinal chemistry. Quinoline itself, first isolated from coal tar in 1834, became a cornerstone for antimalarial and antimicrobial drug development. By the mid-20th century, synthetic efforts expanded to fused quinoline systems, with indenoquinolines gaining attention for their rigid, planar architectures. Early work focused on indeno[2,1-c]quinoline derivatives due to their antimycobacterial properties, but the isomeric indeno[1,2-c]quinoline series remained underexplored until the 2010s.
A pivotal shift occurred in 2017, when Tseng et al. synthesized indeno[1,2-c]quinoline derivatives with dual anti-tuberculosis (anti-TB) and anti-inflammatory activities. Their work demonstrated that substituents at the C6 position, particularly hydroxyl-piperidine groups, enhanced both biological potency and selectivity. While these studies prioritized functionalized side chains, subsequent research explored methylated and carboxylated variants, laying the groundwork for highly substituted systems like methyl 1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate.
The hexadecahydro framework of this compound reflects advancements in hydrogenation strategies for polycyclic systems. Full saturation of the indenoquinoline core, achieved via catalytic hydrogenation under high pressure, introduced conformational constraints critical for stereochemical control.
Stereochemical Complexity in Polycyclic Alkaloid Systems
The compound’s stereochemical designation—(4aR,4bS,6aS,7S,9aS,9bS,11aR)—arises from seven contiguous stereocenters within a bridged tetracyclic system. This configuration imposes significant synthetic challenges:
- Ring Fusion Effects : The indeno[5,4-f]quinoline system merges a decalin-like bicyclic structure with a quinoline moiety. This fusion creates axial chirality at the ring junctions (C4a-C4b and C9a-C9b), necessitating asymmetric synthesis or resolution techniques.
- Methyl Group Stereodynamics : The 1,4a,6a-trimethyl substituents occupy equatorial positions to minimize 1,3-diaxial strain. Computational models suggest that alternative axial placements would destabilize the molecule by >5 kcal/mol due to van der Waals repulsions.
- Carboxylate Orientation : The C7 methyl ester group adopts an exo orientation relative to the central quinoline plane, optimizing hydrogen-bonding interactions in putative biological targets.
Comparative studies with unsaturated analogs reveal that saturation of the C10-C11 double bond (yielding the hexadecahydro system) reduces planarity by 12°, dramatically altering π-π stacking potential.
Nomenclature Challenges in Bridged Ring Systems
The systematic name of this compound illustrates the complexities of IUPAC nomenclature for polycyclic bridged alkaloids:
- Parent Hydride Identification : The base structure is recognized as 1H-indeno[5,4-f]quinoline, where the indene moiety (rings A-B) is annelated to quinoline (rings C-D) at positions 5 and 4, respectively.
- Bridge Notation : The "hexadecahydro" descriptor indicates complete saturation of all 16 carbon atoms participating in the fused ring system.
- Stereochemical Prefixes : The (4aR,4bS,6aS,7S,9aS,9bS,11aR) configuration specifies absolute stereochemistry at each bridgehead and substituent-bearing carbon.
Ambiguities arise when comparing this compound to earlier indenoquinoline derivatives. For instance, the 2017 anti-TB agent (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotinohydrazide uses a different fusion pattern ([1,2-c] vs. [5,4-f]), altering the spatial arrangement of substituents.
Comparative Analysis with Related Indenoquinoline Derivatives
Structural and functional contrasts between methyl 1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate and related compounds highlight key design principles:
Properties
IUPAC Name |
methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-20-11-9-15-13(14(20)6-7-16(20)19(24)25-4)5-8-17-21(15,2)12-10-18(23)22(17)3/h13-17H,5-12H2,1-4H3/t13-,14-,15-,16+,17+,20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJOAORQVUYFDW-ICVGDBTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(CCC(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(CCC(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate belongs to the indenoquinoline family of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound based on recent research findings.
Overview of Indenoquinoline Compounds
Indenoquinolines are recognized for their pharmacological properties including antitumor , anti-inflammatory , and antimicrobial activities. The structural complexity of these compounds allows for interactions with various biological targets, particularly in cancer therapy where they often act as topoisomerase inhibitors.
Antitumor Activity
Recent studies have highlighted the potential of indenoquinoline derivatives as effective topoisomerase I (TOP1) inhibitors. These compounds can interfere with DNA replication and transcription processes by stabilizing the DNA-enzyme complex formed during the TOP1 reaction. The compound has shown promising results in inhibiting TOP1 activity similar to that of camptothecin (CPT), a well-known chemotherapeutic agent.
Table 1: Inhibition of Topoisomerase I by Indenoquinoline Derivatives
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| Camptothecin | 16.65 ± 3.77 | Positive control |
| (4aR,4bS...) | TBD | Potential inhibitor |
The preliminary data suggests that this compound may exhibit a higher cytotoxicity against cancer cells compared to non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.
The mechanism through which indenoquinolines exert their biological activity includes:
- Intercalation into DNA : The planar structure of the indenoquinoline scaffold allows it to intercalate between DNA base pairs, disrupting normal DNA function.
- TOP1 Inhibition : By stabilizing the TOP1-DNA complex, these compounds prevent DNA relaxation necessary for replication and transcription.
Case Studies and Research Findings
-
Study on Indenoquinoline Derivatives :
A study evaluated various indenoquinoline derivatives for their TOP1 inhibitory activity and cytotoxicity against different cancer cell lines. The results indicated that several derivatives exhibited significant inhibition of TOP1 activity after prolonged incubation times (up to 30 minutes), demonstrating enhanced potency compared to CPT . -
Copper-Derived Indenoisoquinolines :
Another investigation focused on copper-derived indenoisoquinoline compounds which showed promising antitumor activity through similar mechanisms involving TOP1 inhibition and DNA intercalation . This highlights the potential for metal complexes in enhancing the biological activity of indenoquinoline derivatives. -
Phosphine Oxide Indenoquinolines :
Research involving phosphine oxide-substituted indenoquinolines demonstrated that these compounds not only inhibited TOP1 but also displayed selective cytotoxicity against cancerous cells while sparing non-cancerous cells . This selectivity is a significant advantage in drug development.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at position 7 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization.
Reaction Pathway :
Data :
| Starting Material | Product (CAS) | Conditions | Purity | Source |
|---|---|---|---|---|
| Methyl ester (103335-41-7) | Carboxylic acid (1430804-94-6) | Aqueous HCl, reflux | >97% |
The carboxylic acid derivative (CAS 1430804-94-6) is a key intermediate for synthesizing carboxamide analogs .
Aminolysis to Carboxamide Derivatives
The methyl ester undergoes aminolysis with primary or secondary amines to form carboxamides, a modification that enhances binding affinity to 5α-reductase (5aR) enzymes .
Reaction Pathway :
Biological Activity :
The N-(2,4,4-trimethyl-2-pentanyl) carboxamide exhibits the highest potency due to optimal steric and electronic interactions with the enzyme’s active site .
Functionalization of the Ketone Group
The 2-oxo group can participate in reduction or nucleophilic addition reactions. For example, reduction with NaBH4 yields a secondary alcohol, though this modification is less explored in literature .
Stereochemical Stability
The compound’s rigid indenoquinoline backbone and multiple stereocenters (4aR,4bS,6aS,7S,9aS,9bS,11aR) limit epimerization under standard reaction conditions. Computational studies confirm that steric hindrance at C4a and C6a prevents racemization during hydrolysis or aminolysis .
Pharmacological Relevance
Derivatives of this compound are potent 5aR inhibitors, reducing dihydrotestosterone (DHT) levels. Key structure-activity relationship (SAR) insights include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indenoquinoline Cores
(2R,4aR,4bS,6aR,7R,9aS,9bS,11aR)-2-Benzyl-1,4a,6a-Trimethyl-7-[(2R)-6-Methylheptan-2-yl]hexadecahydro-1H-Indeno[5,4-f]quinoline (CAS 5758-90-7)
- Key Differences: Substituents: A benzyl group at position 2 and a 6-methylheptan-2-yl chain at position 7 replace the oxo and methyl ester groups. Stereochemistry: The 6aR configuration contrasts with the 6aS in the target compound. Molecular Formula: C34H55N (MW: 477.8) vs. C22H31NO3 (target compound). Impact: The bulky hydrophobic substituents likely increase logP, enhancing membrane permeability but reducing solubility in aqueous media .
Hexadecahydro-4a,6a-Dimethyl-N,N-Bis(1-Methylethyl)-2-Oxo-1H-Indeno[5,4-f]quinoline-7-Carboxamide (CAS 89631-79-8)
- Key Differences: Functional Groups: The methyl ester is replaced by a carboxamide with isopropyl groups. Molecular Formula: C25H42N2O2 (MW: 402.6) vs. C22H31NO3. The isopropyl groups add steric bulk, possibly affecting metabolic stability .
Saturation and Stereochemical Variations
(1R,3aS,3bS,5aR,7S,9aR,9bS,11aR)-6,7,9a,11a-Tetramethyl-1-[(2R)-6-Methylheptan-2-yl]tetradecahydroindeno[5,4-f]quinoline (CAS 5089-86-1)
- Key Differences: Degree of Saturation: Tetradecahydro (14 hydrogens) vs. hexadecahydro (16 hydrogens) in the target compound. Substituents: A 6-methylheptan-2-yl chain at position 1 and additional methyl groups.
Spectroscopic Properties
- IR Spectroscopy :
- NMR: Target Compound: Methoxy group (δ ~3.3–3.5 ppm), methyl groups (δ ~1.0–1.5 ppm), and oxo-proton (if enolizable) . Benzyl-Substituted Analogue (): Aromatic protons (δ ~7.2–7.5 ppm) and benzyl CH2 (δ ~3.8 ppm) .
Physicochemical Profiles
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including cyclization and esterification. Williamson ether synthesis and N-alkylation (e.g., using brominated intermediates) are viable for constructing the indenoquinoline backbone . Purity optimization requires rigorous purification steps such as silica gel column chromatography (eluted with ethyl acetate/hexane gradients) and recrystallization from ethanol. Monitor reaction progress using TLC with UV detection (Rf values ~0.3–0.5) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing its stereochemical configuration?
- Methodological Answer :
- X-ray crystallography is critical for resolving the complex stereochemistry (e.g., C–C bond angles: 117.34°–122.71° for quinoline rings; torsion angles: −25.4° to 178.5°) .
- NMR spectroscopy : Use - and -NMR to confirm methyl group positions (e.g., δ 1.2–1.5 ppm for CH) and carbonyl signals (δ 170–175 ppm) .
- HPLC-MS : Employ reverse-phase C18 columns (methanol/water mobile phase) to verify molecular ion peaks (e.g., [M+H]) and assess purity ≥95% .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation of vapors .
- Emergency measures : In case of skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately .
- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in catalytic or enzymatic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer interactions. For example, the carbonyl group (C=O) at position 7 may act as a hydrogen-bond acceptor in enzyme binding .
- Molecular docking : Simulate interactions with biological targets (e.g., quinoline-binding enzymes) using software like AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions between experimental data (e.g., NMR shifts) and theoretical predictions regarding its stability?
- Methodological Answer :
- Reproducibility checks : Re-run experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to exclude environmental artifacts .
- Parameter adjustment : Re-optimize computational models (e.g., solvent effects in DFT simulations) to align with observed -NMR chemical shifts .
- Cross-validation : Compare results with alternative techniques (e.g., IR spectroscopy for carbonyl confirmation) .
Q. How does the compound’s stability under varying conditions (pH, temperature) impact experimental reproducibility?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hours). Monitor via HPLC for byproducts (e.g., hydrolyzed carboxylic acid derivatives) .
- Thermal stability : Use TGA/DSC to determine decomposition thresholds (e.g., ≥150°C). Store samples at −20°C for long-term stability .
- Light sensitivity : Perform UV-Vis spectroscopy under UV irradiation (254 nm) to assess photodegradation kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
